AC-(D)Phe-pro-borolys-OH is a synthetic compound classified as a dipeptide, which consists of two alpha-amino acids linked by a peptide bond. It is identified as a small molecule with the DrugBank Accession Number DB07658. This compound is primarily noted for its role in biochemical research and potential therapeutic applications, particularly as an inhibitor of thrombin, an enzyme involved in blood coagulation .
The synthesis of AC-(D)Phe-pro-borolys-OH involves several key steps, primarily focusing on the incorporation of boronic acid moieties. A notable method includes the use of transesterification to remove boronic acid protecting groups, which is crucial for the activation of the compound's functional groups. The general synthetic route can be summarized as follows:
The molecular structure of AC-(D)Phe-pro-borolys-OH can be represented as follows:
AC-(D)Phe-pro-borolys-OH participates in various chemical reactions, primarily due to its functional groups:
The mechanism by which AC-(D)Phe-pro-borolys-OH exerts its effects involves:
AC-(D)Phe-pro-borolys-OH has several applications in scientific research:
The synthesis of Ac-(D)Phenylalanine-Proline-borolysine-OH (Ac-(D)Phe-Pro-borolys-OH) requires specialized methodologies to incorporate the boronic acid moiety while preserving peptide integrity. Key strategies involve:
(a) Boronate Ester Protection/Deprotection: The boronic acid group in borolysine is protected as a boronate ester during synthesis to prevent undesired reactions. Pinacol esters are frequently employed due to their stability under standard peptide coupling conditions. Deprotection is achieved via transesterification using phenylboronic acid or acidic hydrolysis, as demonstrated in the synthesis of analogous boropeptides like thrombin inhibitors [1]. The patent WO1994021668A1 details transesterification methods using diols (e.g., pinacol) under mild conditions (dichloromethane/water mixtures, 25°C) to liberate the boronic acid functionality without epimerization [1].
(b) Building-Block Approach: Modern syntheses utilize pre-formed, orthogonally protected boronic acid-modified amino acids. A diversity-oriented strategy converts 20 Fmoc-protected amino acids into boron analogues in three steps, enabling immobilization on 1-glycerol polystyrene resin for streamlined assembly [5]. This approach overcomes historical challenges like multi-step routes and low yields, facilitating access to complex targets like Ac-(D)Phe-Pro-borolys-OH.
(c) Analytical Challenges and Solutions: Boronic acids undergo dehydration/trimerization during mass spectrometry, complicating characterization. Derivatization with diols (e.g., pinacol) or in situ reaction with 2,5-dihydroxybenzoic acid (DHB) matrix stabilizes the analyte for MALDI-MS analysis. This enables sequencing of boropeptides directly from single-bead photocleavage, critical for validating constructs like Ac-(D)Phe-Pro-borolys-OH [7].
Table 1: Common Boronate Protecting Groups and Deprotection Conditions
| Protecting Group | Stability | Deprotection Method | Compatibility with Peptides |
|---|---|---|---|
| Pinacol | High (stable to Fmoc SPPS) | Phenylboronic acid transesterification | Excellent |
| 1,2-Ethanediol | Moderate | Mild acid (e.g., citric acid) | Good |
| N-Methyliminodiacetic Acid (MIDA) | High | Aqueous base (pH >10) | Moderate |
Incorporating D-Phenylalanine introduces critical conformational constraints that enhance target binding:
(a) Conformational Induction: NMR studies of Ac-(D)Phe-Pro-boroArg-OH (a structural analogue) reveal that the (D)Phe-Pro sequence adopts a Type-II β-turn in aqueous solution. This secondary structure arises from π-π interactions between the (D)Phe aromatic side chain and the adjacent peptide bond, restricting backbone flexibility [2]. The D-configuration at Phe enables optimal positioning of the phenyl ring for this interaction, which is unattainable with L-Phe. This pre-organization confers a ~10-fold entropic advantage in enzyme binding by reducing the conformational penalty upon target association [2].
(b) Synthetic Control: Stereochemical purity during D-Phe incorporation is achieved through:
(c) Racemization Mitigation: Coupling D-Phe requires agents minimizing epimerization. HCTU (1H-6-Chlorobenzotriazol-1-yl-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIEA (N,N-Diisopropylethylamine) in DMF exhibits <0.5% racemization at 25°C, superior to carbodiimides [7]. Microwave-assisted coupling (50°C, 5 min) further reduces epimerization risk by shortening reaction times.
Table 2: Coupling Agents for D-Amino Acid Incorporation with Racemization Risk
| Coupling Agent | Racemization (%) | Optimal Solvent | Temperature |
|---|---|---|---|
| HCTU | <0.5% | DMF | 25°C |
| HATU | 0.8–1.2% | DMF | 25°C |
| DCC | 3–5% | DCM | 0°C |
| EDC/HOBt | 1–2% | DMF | 0°C |
Solid-Phase Peptide Synthesis (SPPS):
Solution-Phase Synthesis:
Comparative Analysis: SPPS is preferred for Ac-(D)Phe-Pro-borolys-OH due to:
Table 3: Solid-Phase vs. Solution-Phase Synthesis of Peptide Boronic Acids
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield (Ac-(D)Phe-Pro-borolys-OH) | 70–85% | 40–60% |
| Purification | Iterative on-resin washing | Column chromatography |
| Racemization Risk | Low (HCTU/DIEA coupling) | Moderate (mixed anhydride) |
| Scale Feasibility | Milligrams to grams | Multigram |
| Boronate Handling | On-resin transesterification | Solution-phase derivatization |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2